4-Chloro-5-nitroquinoline-3-carbonitrile
Overview
Description
4-Chloro-5-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClN3O2 and a molecular weight of 233.61 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 4-Chloro-5-nitroquinoline-3-carbonitrile typically involves the nitration of 4-chloroquinoline-3-carbonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the quinoline ring .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving the desired product specifications.
Chemical Reactions Analysis
4-Chloro-5-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Chloro-5-nitroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-5-nitroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinoline-3-carbonitrile: Similar in structure but with the nitro group at a different position, leading to different chemical and biological properties.
5-Nitroquinoline-3-carbonitrile: Lacks the chloro substituent, which affects its reactivity and applications.
4-Chloroquinoline-3-carbonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Properties
IUPAC Name |
4-chloro-5-nitroquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-7-2-1-3-8(9(7)10)14(15)16/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUDOLKCLCZMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)[N+](=O)[O-])Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276303 | |
Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-14-9 | |
Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364794-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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